

# Application Notes and Protocols: Utilizing Polymyxin B to Permeabilize Bacterial Outer Membranes

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## Compound of Interest

Compound Name: Polymyxin B2

Cat. No.: B1678987

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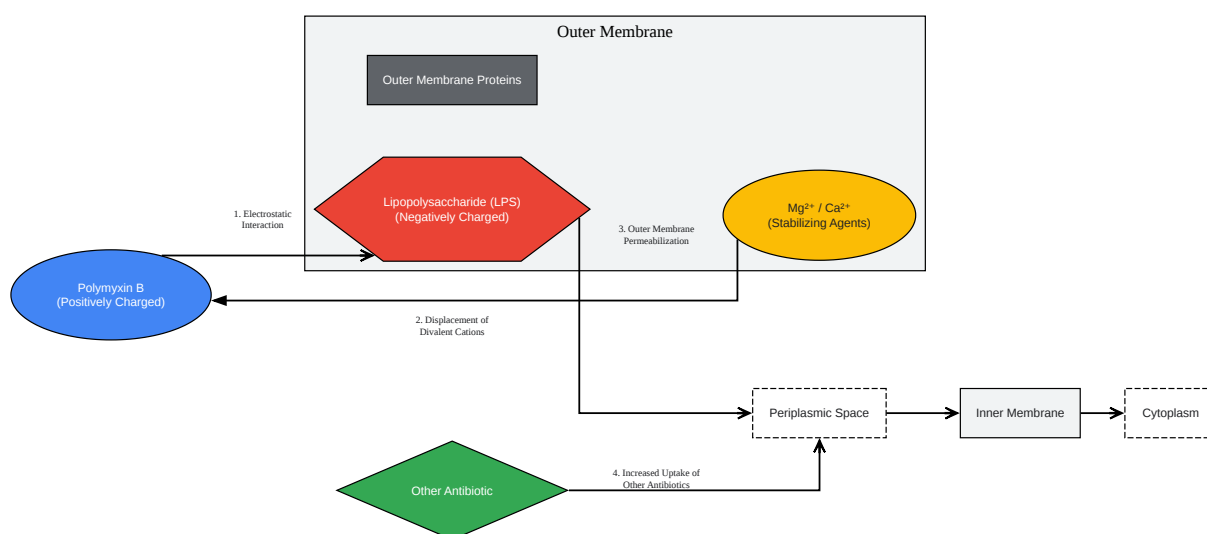
## Introduction

Polymyxin B is a polycationic peptide antibiotic that has regained clinical significance as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial outer membrane, a formidable barrier that protects these pathogens from many antibiotics. This unique property of Polymyxin B can be harnessed to permeabilize the outer membrane, thereby rendering the bacteria susceptible to other antimicrobial agents that are normally excluded. These application notes provide a detailed overview of the mechanisms and protocols for using Polymyxin B as an outer membrane permeabilizing agent to enhance the efficacy of other antibiotics.

## Mechanism of Action: Disrupting the Outer Membrane

Polymyxin B's activity is initiated by an electrostatic interaction with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. Specifically, the positively charged diaminobutyric acid residues of Polymyxin B bind to the lipid A component of LPS, displacing the divalent cations ( $Mg^{2+}$  and  $Ca^{2+}$ ) that stabilize the LPS layer. This displacement disrupts the integrity of the outer membrane, leading to increased permeability. This "self-promoted uptake" allows Polymyxin B and other molecules, including

co-administered antibiotics, to traverse the outer membrane and reach their respective targets within the bacterial cell. At higher concentrations, Polymyxin B can further disrupt the inner cytoplasmic membrane, leading to leakage of cellular contents and cell death.



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**Figure 1:** Mechanism of Polymyxin B-mediated outer membrane permeabilization.

## Quantitative Data: Synergistic Activity of Polymyxin B Combinations

The permeabilizing effect of Polymyxin B can be quantified by determining the reduction in the Minimum Inhibitory Concentration (MIC) of a second antibiotic in the presence of a sub-inhibitory concentration of Polymyxin B. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess synergy. A FICI of  $\leq 0.5$  is generally considered synergistic.

Table 1: Synergistic Effect of Polymyxin B with Meropenem against *Pseudomonas aeruginosa*

Strain	Polymyxin B MIC (µg/mL)	Meropenem MIC (µg/mL)	Polymyxin B MIC in Combination (µg/mL)	Meropenem MIC in Combination (µg/mL)	FICI	Interpretation
FADDI-PA060[1]	64	64	16	16	0.5	Synergy
FADDI-PA107[1]	32	4	-	-	-	-
PSA215[2]	16	2	-	-	-	-
PSA218[2]	1	<0.5	-	-	-	-

Table 2: Synergistic Effect of Polymyxin B with Rifampicin against *Acinetobacter baumannii*

Strain	Polymyxin B MIC (µg/mL)	Rifampicin MIC (µg/mL)	Polymyxin B MIC in Combination (µg/mL)	Rifampicin MIC in Combination (µg/mL)	FICI	Interpretation
A[3]	-	-	0.5	0.5	≤0.5	Synergy
B[3]	-	-	0.25-0.5	0.03-0.5	≤0.5	Synergy
AB5075[4]	0.25	4	-	-	-	-
248-01-C[4]	0.5	64	-	-	-	-
#9[4]	2	1	-	-	-	-

Table 3: Synergistic Effect of Polymyxin B with Tigecycline against *Klebsiella pneumoniae*

Strain	Polymyxin B MIC (µg/mL)	Tigecycline MIC (µg/mL)	Polymyxin B MIC in Combination (µg/mL)	Tigecycline MIC in Combination (µg/mL)	FICI	Interpretation
KP230[5]	-	-	-	-	-	-
KP672[5]	-	-	-	-	-	-
KP206[5]	-	-	-	-	-	-
KP336[5]	-	-	-	-	-	-

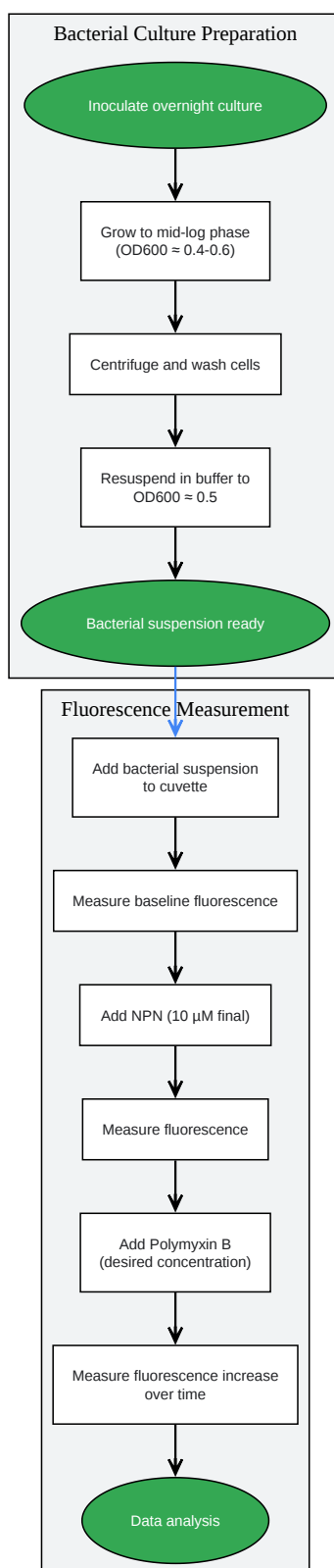
Table 4: Synergistic Effect of Polymyxin B with Aztreonam against *Escherichia coli*

Strain Isolate	Polymyxin B + Aztreonam Synergy
20 isolates[6]	2/20 showed synergy

## Experimental Protocols

### Protocol 1: Outer Membrane Permeabilization Assay (NPN Uptake Assay)

This assay measures the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN) into the periplasmic space following outer membrane disruption. NPN fluoresces weakly in aqueous environments but becomes strongly fluorescent in the hydrophobic environment of the cell membrane.



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**Figure 2:** Workflow for the NPN outer membrane permeabilization assay.

#### Materials:

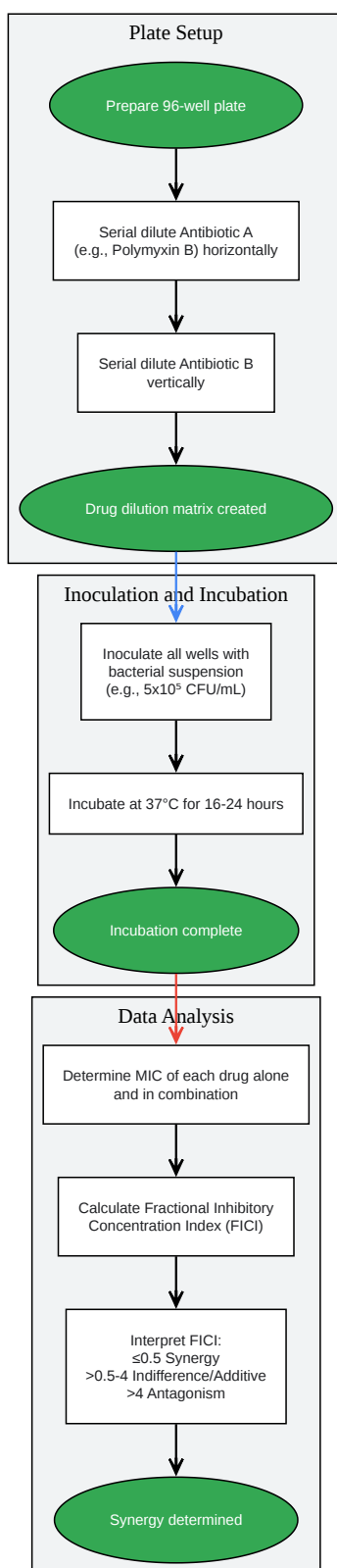
- Gram-negative bacteria of interest
- Growth medium (e.g., Mueller-Hinton Broth)
- 5 mM HEPES buffer (pH 7.2)
- N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500  $\mu$ M in acetone)
- Polymyxin B stock solution
- Spectrofluorometer

#### Procedure:

- **Bacterial Culture:** Grow bacteria to mid-logarithmic phase ( $OD_{600}$  of 0.4-0.6).
- **Cell Preparation:** Harvest cells by centrifugation, wash once with 5 mM HEPES buffer, and resuspend in the same buffer to an  $OD_{600}$  of 0.5.
- **Assay:** a. Add 1 mL of the bacterial suspension to a cuvette. b. Add NPN to a final concentration of 10  $\mu$ M and mix. c. Record the baseline fluorescence (excitation at 350 nm, emission at 420 nm). d. Add Polymyxin B to the desired final concentration and immediately begin recording the fluorescence intensity over time until a plateau is reached.
- **Data Analysis:** The increase in fluorescence is proportional to the degree of outer membrane permeabilization.

## Protocol 2: Checkerboard Assay for Synergy Testing

This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.



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**Figure 3:** Workflow for the checkerboard synergy assay.



**Materials:**

- 96-well microtiter plates
- Polymyxin B and second antibiotic of interest
- Bacterial culture
- Growth medium

**Procedure:**

- **Plate Preparation:** In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute Polymyxin B along the x-axis and the second antibiotic along the y-axis.
- **Inoculation:** Inoculate each well with a standardized bacterial suspension (e.g.,  $5 \times 10^5$  CFU/mL).
- **Incubation:** Incubate the plate at 37°C for 16-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of an antibiotic (alone or in combination) that inhibits visible bacterial growth.
- **FICI Calculation:**
  - $FICA = (\text{MIC of drug A in combination}) / (\text{MIC of drug A alone})$
  - $FICB = (\text{MIC of drug B in combination}) / (\text{MIC of drug B alone})$
  - $FICI = FICA + FICB$

## Protocol 3: Time-Kill Assay

This assay provides dynamic information about the rate of bacterial killing by an antimicrobial agent or combination over time.

**Materials:**

- Bacterial culture
- Growth medium
- Polymyxin B and second antibiotic of interest
- Sterile tubes or flasks
- Agar plates for colony counting

#### Procedure:

- **Inoculum Preparation:** Prepare a bacterial suspension in growth medium to a starting concentration of approximately  $5 \times 10^5$  to  $5 \times 10^6$  CFU/mL.
- **Treatment:** Add the antibiotics, alone and in combination, at desired concentrations (e.g., based on MIC values) to the bacterial suspensions. Include a growth control without any antibiotic.
- **Incubation and Sampling:** Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
- **Viable Cell Count:** Perform serial dilutions of the collected samples and plate them on agar to determine the number of viable bacteria (CFU/mL).
- **Data Analysis:** Plot the  $\log_{10}$  CFU/mL against time for each treatment. Synergy is typically defined as a  $\geq 2$ - $\log_{10}$  decrease in CFU/mL by the combination compared to the most active single agent at a specific time point. Bactericidal activity is defined as a  $\geq 3$ - $\log_{10}$  reduction in the initial inoculum.

## Conclusion

The ability of Polymyxin B to permeabilize the outer membrane of Gram-negative bacteria is a powerful tool for researchers and drug developers. By understanding the underlying mechanisms and employing standardized protocols such as the NPN uptake assay, checkerboard assay, and time-kill studies, it is possible to rationally design and evaluate novel combination therapies to combat multidrug-resistant pathogens. The provided data and protocols serve as a foundational resource for these endeavors.

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